Cas no 2034265-83-1 (1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide)
![1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide structure](https://www.kuujia.com/scimg/cas/2034265-83-1x500.png)
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]imidazole-4-sulfonamide
- 1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide
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- Inchi: 1S/C14H19N3O2S2/c1-17-8-13(15-11-17)21(18,19)16-10-14(5-2-3-6-14)12-4-7-20-9-12/h4,7-9,11,16H,2-3,5-6,10H2,1H3
- InChI Key: UDVWXMVIRSBUSP-UHFFFAOYSA-N
- SMILES: C1N(C)C=C(S(NCC2(C3C=CSC=3)CCCC2)(=O)=O)N=1
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-0951-15mg |
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide |
2034265-83-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6436-0951-40mg |
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide |
2034265-83-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6436-0951-30mg |
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide |
2034265-83-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6436-0951-20μmol |
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide |
2034265-83-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6436-0951-2mg |
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide |
2034265-83-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6436-0951-25mg |
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide |
2034265-83-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6436-0951-4mg |
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide |
2034265-83-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6436-0951-10mg |
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide |
2034265-83-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6436-0951-20mg |
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide |
2034265-83-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6436-0951-10μmol |
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide |
2034265-83-1 | 10μmol |
$69.0 | 2023-09-09 |
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide Related Literature
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
Additional information on 1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide
Introduction to 1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide (CAS No. 2034265-83-1)
1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2034265-83-1, represents a novel class of molecules with potential therapeutic applications. The intricate structure of this compound, featuring a thiophen-3-yl moiety linked to a cyclopentyl group, combined with an imidazole-4-sulfonamide core, suggests a unique set of chemical properties that make it an intriguing candidate for further study.
The imidazole ring is a prominent feature in many bioactive molecules, often serving as a crucial pharmacophore due to its ability to interact with biological targets in a highly specific manner. In particular, the sulfonamide functional group appended to the imidazole ring in this compound (1H-imidazole-4-sulfonamide) enhances its solubility and bioavailability, which are critical factors in drug design. The presence of the methyl group and the complex [1-(thiophen-3-yl)cyclopentyl] side chain adds further complexity, potentially influencing both the pharmacokinetic and pharmacodynamic properties of the molecule.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such complex molecules with biological targets. The thiophen-3-yl substituent, in particular, has been shown to exhibit favorable interactions with certain enzymes and receptors, making it a valuable component in the design of novel therapeutic agents. This compound's structure suggests that it may interact with targets involved in inflammatory pathways, metabolic disorders, or even oncogenesis, areas where sulfonamide derivatives have historically shown promise.
The synthesis of 1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide presents a significant challenge due to the complexity of its framework. However, modern synthetic methodologies have made considerable progress in facilitating the construction of such intricate molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly effective in forming the carbon-carbon bonds essential to this compound's structure. Additionally, the use of protecting group strategies has allowed chemists to manipulate reactive sites with high precision, ensuring the successful assembly of the desired product.
In vitro studies have begun to elucidate the potential biological activity of this compound. Initial assays suggest that it may exhibit inhibitory effects on certain enzymes implicated in disease processes. For instance, its sulfonamide moiety could interfere with the catalytic activity of enzymes such as carbonic anhydrase or dipeptidyl peptidase IV (DPP-IV), which are known targets in conditions like diabetes and cancer. Furthermore, the thiophen-3-yl group may engage with aromatic residues in protein binding pockets, modulating enzyme function or receptor activity.
The cyclopentyl side chain adds another layer of potential interaction sites. Cycloalkyl groups are frequently found in bioactive molecules due to their ability to stabilize conformations and enhance binding affinity. In this context, the cyclopentyl moiety could contribute to favorable interactions with protein surfaces or other macromolecular targets, further fine-tuning the compound's pharmacological profile. This structural feature also suggests potential for developing analogs with modified properties by exploring different cycloalkyl derivatives.
One particularly exciting aspect of this compound is its potential for modulating inflammatory pathways. Sulfonamide derivatives have long been recognized for their anti-inflammatory properties, often through mechanisms involving inhibition of key signaling enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). The unique structural features of 1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide, including its imidazole core and sulfonamide group, positions it as a promising candidate for developing novel anti-inflammatory agents. Preliminary data indicate that it may interfere with downstream signaling events associated with inflammation without causing significant off-target effects.
Another area of interest is the potential application of this compound in oncology research. Many cancer therapeutics target specific enzymes or receptors that are aberrantly expressed or mutated in tumor cells. The structural motifs present in this molecule could allow it to interact with oncogenic proteins or disrupt critical signaling cascades involved in cell proliferation and survival. For example, its ability to mimic natural substrates or inhibit key enzymes could lead to novel mechanisms for cancer treatment.
The development of new synthetic routes for complex molecules like 1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide is essential for advancing its therapeutic potential. Researchers are exploring various synthetic strategies to optimize yield and purity while minimizing costs and environmental impact. Green chemistry principles are being increasingly applied, such as using biocatalysis or solvent-free reactions where possible, to make the synthesis more sustainable.
As computational tools continue to improve, virtual screening methods are becoming increasingly valuable for identifying promising candidates like this one from large libraries of compounds. By leveraging high-throughput virtual screening (HTVS), researchers can rapidly assess binding affinities and prioritize compounds for experimental validation. This approach not only accelerates drug discovery but also reduces the need for extensive trial-and-error experimentation.
The future prospects for 1-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-1H-imidazole-4-sulfonamide are bright given its unique structure and promising preclinical data. Further investigation into its mechanism of action will be crucial for understanding how it interacts with biological targets at a molecular level. Additionally, formulation studies will be necessary to optimize its delivery and bioavailability for clinical applications.
In conclusion,1-methyl-N-{[1-(thiophen-3-y lcyclopent yl)meth yl]-} 4 -sulfon amide (CAS No .2034265 -83 - 1)represents an exciting advancement i n pharma ceutical che mistry . Its i ntri ca te structur e , comb ine d wi th re cent scientific disco veries , po ints towards potent i al thera peutic appl icat ions i n ar eas such as anti-inflammation an d oncology . As rese arch cont i nues t o eluci date i ts bi oact ivit y an d dev elop m ent o f new synt hetic meth od s , thi s compoun d holds great promise f or bei ng deve lop ed i nto n ew dr ugs t hat can imp rove patien t car e . p >
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